molecular formula C17H14O4 B128038 methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate CAS No. 854626-79-2

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

Cat. No. B128038
M. Wt: 282.29 g/mol
InChI Key: KJRRDCSIUBYJLB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate is a compound that belongs to the class of organic compounds known as chromenes. Chromenes are compounds containing a benzopyran moiety, which is a structure made up of a benzene ring fused to a pyran ring. The specific compound is a derivative of this class, featuring additional functional groups such as a methyl ester at the carboxylate position and a phenyl group at the 4-position of the dihydro-2H-chromene skeleton.

Synthesis Analysis

The synthesis of chromene derivatives can be achieved through various methods. For instance, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . Another method includes the Vilsmeier reaction, which has been used to synthesize methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate and its derivatives . Additionally, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for many biologically active compounds, has been optimized through a two-step process involving a Vilsmeier reaction followed by oxidation .

Molecular Structure Analysis

The molecular structure of chromene derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular and supramolecular structures of certain chromene isomers have been established, revealing that the phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . The crystal structure of methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate has also been determined, showing that the chromene, isoxazole, and carboxylate groups are almost coplanar .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For instance, the thermal cyclization of certain esters can lead to nucleophilic substitution and the formation of different chromene derivatives . Reactions with active methylene compounds can also yield a series of new 2H-chromenes . Moreover, the reduction of chromene derivatives with NaBH4 can produce dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be characterized using spectroscopic methods and computational studies. For example, methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate has been characterized by IR, 1H NMR, and 13C NMR spectroscopy, and its molecular geometry, vibrational frequencies, and thermodynamic properties have been calculated using density functional theory (DFT) . The crystal structure analysis can also provide insights into the conformational preferences and packing interactions in the solid state .

Scientific Research Applications

Synthesis and Structural Studies

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate and its derivatives are often synthesized and structurally analyzed for their unique conformational properties. Studies have detailed the synthesis and structural characteristics of chromane derivatives, highlighting their conformation based on IR, NMR spectroscopy, mass spectrometry, and X-ray analysis. The X-ray analysis, in particular, has revealed specific axial and equatorial positions of hydrogen atoms bonded to the carbon atoms in the chromene ring, providing insights into the compound's molecular conformation in solution (Ciolkowski et al., 2009).

Non-linear Optical (NLO) Properties

Recent research has also focused on the non-linear optical (NLO) properties of chromene derivatives. Novel heterocyclic coumarin-based pyrano-chromene derivatives have been synthesized and analyzed for their electronic, structural, and NLO properties using a combination of spectroscopic techniques and density functional theory (DFT). These studies revealed that these compounds possess appealing π-bonded skeletons, showcasing distinct NLO properties, which could have applications in optical technologies (Arif et al., 2022).

Antimicrobial Activity

The antimicrobial activity of chromene derivatives is another area of significant interest. Researchers have synthesized various chromene derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains. These studies indicate the potential of chromene derivatives as antimicrobial agents, highlighting their effectiveness against a range of pathogens (Ghashang et al., 2013; Behrami & Dobroshi, 2019).

Synthesis of Complex Derivatives

The compound's utility extends to the synthesis of complex derivatives, where it serves as a precursor or intermediate in the formation of novel compounds with potential biological and chemical applications. For instance, its role in the synthesis of chromeno[2,3-d]pyrimidinone derivatives has been documented, showcasing a methodological approach that combines high yields, cleaner reaction profiles, and greener conditions (El Azab et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Future Directions

Future research on a compound could involve finding new synthetic routes, discovering new reactions, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

methyl (4R)-2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRDCSIUBYJLB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)OC(=O)C[C@@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Reactant of Route 5
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.